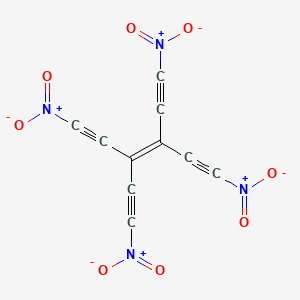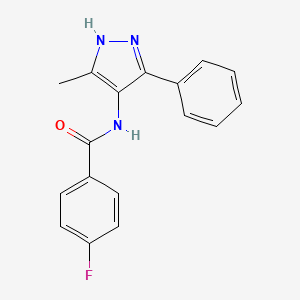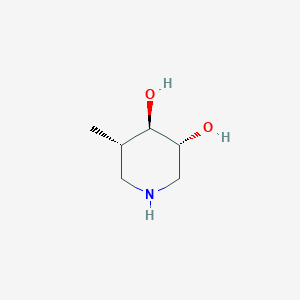
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to enzymes or receptors. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Piperidinediol, 5-(difluoromethyl)-, (3R,4R,5S)-
- 3,4-Piperidinediol, 2-methyl-, (2R,3R,4R)-
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4R)-rel- (9CI)
Uniqueness
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Propiedades
Número CAS |
780782-20-9 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(3R,4R,5S)-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-2-7-3-5(8)6(4)9/h4-9H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
Clave InChI |
WPRCMXASRHJGNG-KVQBGUIXSA-N |
SMILES isomérico |
C[C@H]1CNC[C@H]([C@@H]1O)O |
SMILES canónico |
CC1CNCC(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
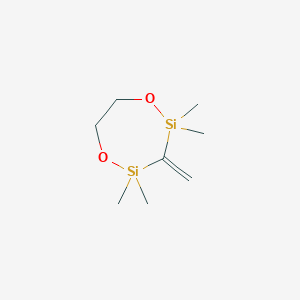
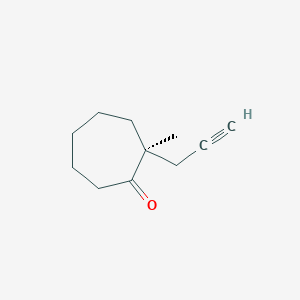
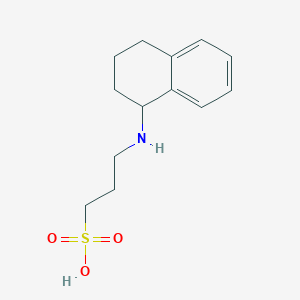
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
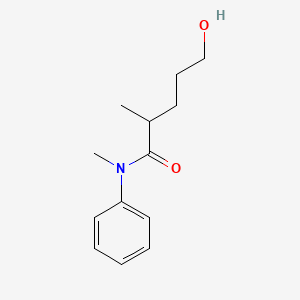
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)
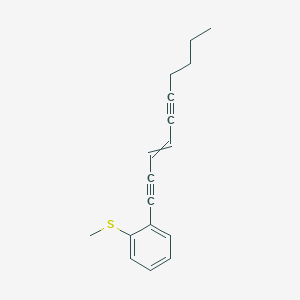
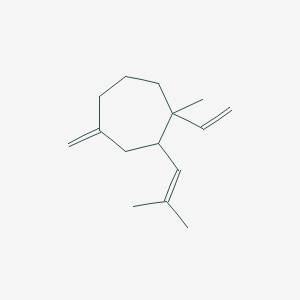
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
